![molecular formula C16H14O2 B2760395 (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid CAS No. 482377-66-2](/img/structure/B2760395.png)
(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid, also known as MPA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a white crystalline powder that is sparingly soluble in water and commonly used as a reference standard in analytical laboratories.
Mecanismo De Acción
(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. By blocking the production of prostaglandins, (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid reduces pain, fever, and inflammation.
Biochemical and Physiological Effects:
(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid has been shown to have analgesic, antipyretic, and anti-inflammatory effects in animal models. It has also been investigated for its potential to inhibit the growth of cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid in lab experiments is its high purity and stability, which ensures accurate and reproducible results. However, (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid has limited solubility in water, which can make it difficult to prepare solutions for certain experiments. In addition, (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid has a relatively short half-life, which may limit its effectiveness in certain studies.
Direcciones Futuras
There are several potential future directions for research on (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid. One area of interest is its potential as a therapeutic agent for cancer and other inflammatory diseases. Another area of research could focus on developing more efficient synthesis methods for (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid and related compounds. Finally, additional studies could be conducted to further elucidate the biochemical and physiological effects of (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid and its mechanisms of action.
Conclusion:
In conclusion, (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid is a synthetic compound that is widely used in scientific research as a reference standard for analytical methods and as a starting material for the synthesis of other compounds. It has potential anticancer and anti-inflammatory properties, and further research is needed to fully understand its biochemical and physiological effects. While (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid has advantages and limitations for lab experiments, it remains an important tool for researchers in various fields.
Métodos De Síntesis
The synthesis of (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid involves the reaction of 4-methylacetophenone with benzaldehyde in the presence of a base, followed by the acid-catalyzed dehydration of the resulting alpha-hydroxyketone. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid is widely used in scientific research as a reference standard for analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). It is also used as a starting material for the synthesis of other compounds. In addition, (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid has been investigated for its potential anticancer and anti-inflammatory properties.
Propiedades
IUPAC Name |
(E)-3-[4-(4-methylphenyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-12-2-7-14(8-3-12)15-9-4-13(5-10-15)6-11-16(17)18/h2-11H,1H3,(H,17,18)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTWVAKHGISTCV-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2760313.png)
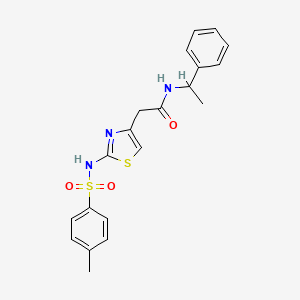
![3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2760318.png)
![1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2760320.png)
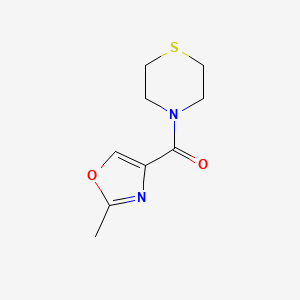
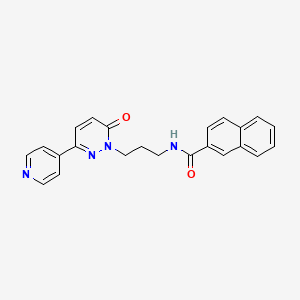
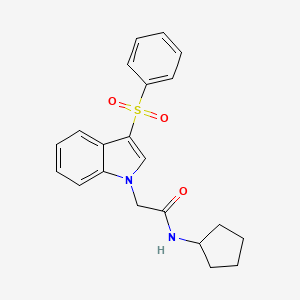
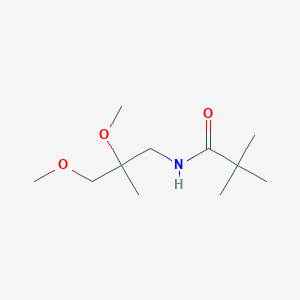

![2-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2760329.png)
![Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2760331.png)
![N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2760332.png)
![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2760333.png)
![8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2760335.png)